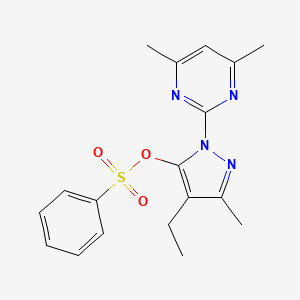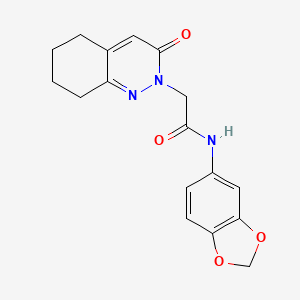![molecular formula C30H28N6O B11038004 N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]biphenyl-4-carboxamide](/img/structure/B11038004.png)
N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]biphenyl-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{N}-((1{E})-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO]{[2-(1{H}-INDOL-3-YL)ETHYL]AMINO}METHYLENE)BIPHENYL-4-CARBOXAMIDE is a complex organic compound that features a combination of pyrimidine, indole, and biphenyl structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {N}-((1{E})-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO]{[2-(1{H}-INDOL-3-YL)ETHYL]AMINO}METHYLENE)BIPHENYL-4-CARBOXAMIDE typically involves multiple steps, including the formation of the pyrimidine and indole moieties, followed by their coupling with the biphenyl carboxamide. One common approach is to start with the synthesis of the pyrimidine derivative through the condensation of β-dicarbonyl compounds with amines . The indole derivative can be synthesized using Fischer indole synthesis or other methods involving the cyclization of phenylhydrazines with ketones . The final coupling step involves the reaction of the pyrimidine and indole derivatives with biphenyl-4-carboxamide under appropriate conditions, such as the use of coupling reagents like EDCI or DCC .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis, including the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield . The use of microwave-assisted synthesis and other advanced techniques can also enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
{N}-((1{E})-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO]{[2-(1{H}-INDOL-3-YL)ETHYL]AMINO}METHYLENE)BIPHENYL-4-CARBOXAMIDE undergoes various chemical reactions, including:
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the pyrimidine, indole, and biphenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
{N}-((1{E})-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO]{[2-(1{H}-INDOL-3-YL)ETHYL]AMINO}METHYLENE)BIPHENYL-4-CARBOXAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of {N}-((1{E})-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO]{[2-(1{H}-INDOL-3-YL)ETHYL]AMINO}METHYLENE)BIPHENYL-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular signaling pathways . For example, it may inhibit specific kinases or interfere with DNA replication processes, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl (S)-2-Benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate
- Indole-3-acetic acid
- Various indole derivatives
Uniqueness
{N}-((1{E})-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO]{[2-(1{H}-INDOL-3-YL)ETHYL]AMINO}METHYLENE)BIPHENYL-4-CARBOXAMIDE is unique due to its combination of pyrimidine, indole, and biphenyl structures, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C30H28N6O |
|---|---|
Molecular Weight |
488.6 g/mol |
IUPAC Name |
N-[N-(4,6-dimethylpyrimidin-2-yl)-N'-[2-(1H-indol-3-yl)ethyl]carbamimidoyl]-4-phenylbenzamide |
InChI |
InChI=1S/C30H28N6O/c1-20-18-21(2)34-30(33-20)36-29(31-17-16-25-19-32-27-11-7-6-10-26(25)27)35-28(37)24-14-12-23(13-15-24)22-8-4-3-5-9-22/h3-15,18-19,32H,16-17H2,1-2H3,(H2,31,33,34,35,36,37) |
InChI Key |
GMGNBRARHJZQEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=NCCC2=CNC3=CC=CC=C32)NC(=O)C4=CC=C(C=C4)C5=CC=CC=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-4-carbohydrazide](/img/structure/B11037922.png)
![2-{[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-n~1~-(4-methyl-1,3-benzothiazol-2-yl)acetamide](/img/structure/B11037936.png)
![4-(2,5-dimethoxyphenyl)-2-methyl-N-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11037945.png)
![1-(2,4-dichlorophenyl)-3-[N'-(4,6-dimethylpyrimidin-2-yl)-N-phenylcarbamimidoyl]urea](/img/structure/B11037950.png)
![4-{3-[2-(Piperidin-3-YL)ethyl]-1,2,4-oxadiazol-5-YL}pyridine](/img/structure/B11037951.png)
![N-[(E)-(4-methylphenyl)methylidene]-4,5-diphenylimidazo[1,5-b]pyridazin-7-amine](/img/structure/B11037954.png)
![2-Chloro-N-[(14-dioxan-2-YL)methyl]-N-methylacetamide](/img/structure/B11037965.png)

![(E)-3-phenyl-1-(4,4,6-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-propen-1-one](/img/structure/B11037970.png)

![4-(4-ethoxyphenyl)-7-hydroxy-1-(pentan-2-yl)-1,2,4,6-tetrahydro-3H-pyrazolo[3,4-e][1,4]thiazepin-3-one](/img/structure/B11037985.png)
![4-(4-butoxyphenyl)-7-hydroxy-1-(pentan-2-yl)-1,2,4,6-tetrahydro-3H-pyrazolo[3,4-e][1,4]thiazepin-3-one](/img/structure/B11037998.png)
![N-[Amino-(4-methyl-quinazolin-2-ylamino)-methylene]-4-nitro-benzenesulfonamide](/img/structure/B11038002.png)
![5-butyl-2-[4-(3-methoxyphenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one](/img/structure/B11038003.png)
